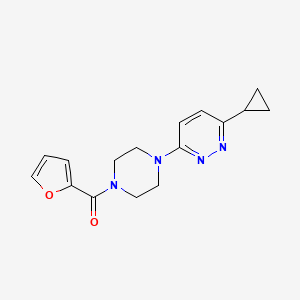

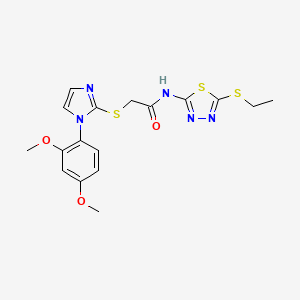

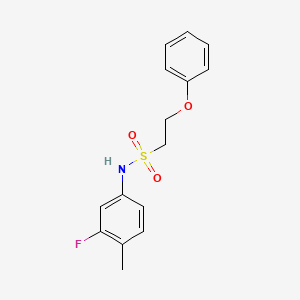

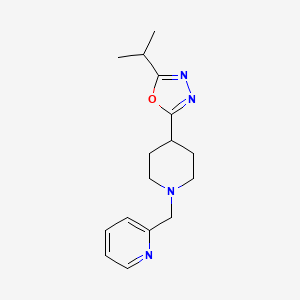

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many kinds of drugs and natural products . Pyrimidine derivatives have been synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis .

Synthesis Analysis

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized . The synthesis involved the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis .Chemical Reactions Analysis

These compounds have been evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage abilities .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using 1H and 13C NMR .Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV Inhibitors

Research has identified N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide as a potential scaffold in the design of dipeptidyl peptidase IV (DPP IV) inhibitors, which are significant for their role in the treatment of type 2 diabetes mellitus (T2DM). The inhibition of DPP IV enhances the levels of incretin hormones, which in turn facilitates insulin secretion. The quest for new DPP IV inhibitors is driven by the need to find molecules that offer selective inhibition without affecting the protease's interaction with other substrates or proteins (Laura Mendieta, T. Tarragó, E. Giralt, 2011).

Hybrid Catalysts in Heterocyclic Synthesis

Studies have also explored the use of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide in the context of hybrid catalysts for synthesizing heterocyclic compounds. Hybrid catalysts, including organocatalysts and metal catalysts, are employed for the development of pyrano[2,3-d]pyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applicability and bioavailability. This underscores the compound's importance in facilitating the synthesis of medicinally relevant heterocycles (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).

Pyrimidine Analogs in Drug Development

Further research highlights the broad-spectrum pharmacological activities of pyrimidine analogs, with compounds bearing the pyrimidine heterocycle being prevalent in many medicinal drugs. This includes their use in anticancer, anti-HIV, antifungal, and antibacterial applications. The structural diversity and biological efficacy of pyrimidine analogs, including derivatives of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide, make them attractive scaffolds for drug discovery and development (N. JeelanBasha, N. Goudgaon, 2021).

Optical Sensors

Research on pyrimidine derivatives has also extended to the development of optical sensors, leveraging the structural properties of pyrimidine compounds for sensing applications. Pyrimidine derivatives, including those related to N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide, have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, which are crucial for sensing probes (Gitanjali Jindal, N. Kaur, 2021).

Wirkmechanismus

Target of Action

Piperidine derivatives, which this compound is a part of, have been found to be utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . For instance, some piperidine derivatives have been found to bind to ctDNA via intercalation .

Biochemical Pathways

Piperidine derivatives have been found to play significant roles in various biological pathways .

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives are generally influenced by their chemical structure .

Result of Action

Piperidine derivatives have been found to exhibit a wide range of biological activities .

Action Environment

The action of piperidine derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O/c1-2-3-7-15(20)17-12-13-16-9-8-14(18-13)19-10-5-4-6-11-19/h8-9H,2-7,10-12H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJWLLOZSOGGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC=CC(=N1)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)pentanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)

![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)

![Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2931274.png)

![2-((E)-{[4-chloro-3-(trifluoromethyl)phenyl]imino}methyl)-6-ethoxyphenol](/img/structure/B2931282.png)